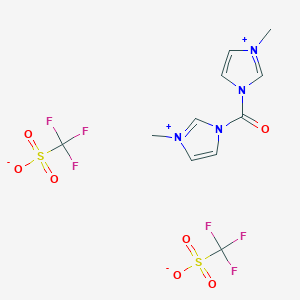

1,1'-Carbonylbis(3-methylimidazolium) triflate

Description

Properties

IUPAC Name |

bis(3-methylimidazol-3-ium-1-yl)methanone;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O.2CHF3O3S/c1-10-3-5-12(7-10)9(14)13-6-4-11(2)8-13;2*2-1(3,4)8(5,6)7/h3-8H,1-2H3;2*(H,5,6,7)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBZTXSPTHTBBM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C(=O)N2C=C[N+](=C2)C.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F6N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378475 | |

| Record name | 1,1'-Carbonylbis(3-methyl-1H-imidazol-3-ium) bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120418-31-7 | |

| Record name | 1,1'-Carbonylbis(3-methyl-1H-imidazol-3-ium) bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Carbonyldi(3-methyl-1H-imidazol-3-ium) trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1,1'-Carbonylbis(3-methylimidazolium) Triflate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a highly efficient reagent for aminoacylations. The document details the synthetic protocol, purification methods, and extensive characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Furthermore, it explores the application of this reagent in the synthesis of chiral molecules, with a specific focus on its relevance to the development of pilocarpine analogs and their interaction with muscarinic acetylcholine receptors, a critical signaling pathway in various physiological processes.

Introduction

This compound, also known as bis(trifluoromethanesulfonate), is a powerful activating agent used in organic synthesis. Its high reactivity makes it particularly suitable for aminoacylation reactions, a fundamental process in peptide synthesis and the modification of bioactive molecules. This guide serves as a detailed resource for researchers utilizing this reagent, providing the necessary information for its preparation, handling, and application in synthetic and medicinal chemistry.

Synthesis and Purification

The synthesis of this compound is achieved through the reaction of 1,1'-carbonylbisimidazole with fresh methyl triflate. The reaction is typically carried out in nitromethane at a controlled temperature.

Experimental Protocol: Synthesis

Materials:

-

1,1'-Carbonylbisimidazole

-

Methyl triflate (freshly distilled)

-

Nitromethane (anhydrous)

-

Anhydrous ether (for washing)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,1'-carbonylbisimidazole in anhydrous nitromethane.

-

Cool the solution to 10 °C in an ice-water bath.

-

Slowly add fresh methyl triflate to the stirred solution under a nitrogen atmosphere. It is crucial to use fresh methyl triflate to avoid contamination with triflic acid[1].

-

Allow the reaction to proceed at 10 °C for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or NMR of an aliquot).

-

Upon completion, the product can be used in situ in the nitromethane solution or isolated as a solid.

Experimental Protocol: Purification

-

To isolate the solid product, remove the nitromethane solvent under reduced pressure (in vacuo)[1].

-

Wash the resulting solid with anhydrous ether to remove any unreacted starting materials and impurities. The product is insoluble in ether[1].

-

Dry the purified white to off-white solid under high vacuum to remove residual solvents.

-

Store the final product under anhydrous conditions, either as a solid or as a solution in dry nitromethane, as it is reactive with water[1].

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for confirming its identity and purity.

Physicochemical Properties

The quantitative physicochemical data for this compound is summarized in the table below.

| Property | Value | Reference |

| Appearance | White to Off-White Solid | [1] |

| Molecular Formula | C11H12F6N4O7S2 | |

| Molecular Weight | 490.36 g/mol | |

| Solubility | Soluble in nitromethane, chloroform; Insoluble in ether | [1] |

| Reactivity | Reacts with water | [1] |

Spectroscopic Data

The ¹H NMR spectrum provides characteristic signals for the protons in the imidazolium ring and the methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.86 | s | 2H | N-CH-N protons |

| 7.44 | m | 2H | Imidazole C4/C5-H |

| 7.16 | m | 2H | Imidazole C4/C5-H |

| 4.00 | s | 6H | N-CH₃ protons |

| Solvent: CDCl₃[1] |

The ¹⁹F NMR spectrum is crucial for characterizing the triflate anion. For triflate-containing ionic liquids, a characteristic signal is typically observed around -79 ppm[2].

Application in the Synthesis of Pilocarpine Analogs and Relevance to Drug Development

This compound is a highly effective reagent for aminoacylations, a key reaction in the synthesis of modified peptides and other bioactive molecules[1]. A notable application is in the synthesis of chiral pilocarpine analogs via a C-8 ketone intermediate[1].

Pilocarpine and its Signaling Pathway

Pilocarpine is a muscarinic receptor agonist used in the treatment of glaucoma and dry mouth. It primarily acts on M1 and M3 muscarinic acetylcholine receptors. The activation of these receptors initiates a G-protein coupled signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, triggers an increase in intracellular calcium levels, activating nitric oxide synthase (NOS) and cyclooxygenase (COX), ultimately leading to the production of nitric oxide (NO) and prostaglandins.

Synthesis of Pilocarpine Analogs and Drug Development

The development of pilocarpine analogs is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. The use of potent aminoacylating agents like this compound allows for the efficient and stereoselective introduction of various amino acid moieties into the pilocarpine scaffold. This chemical modification can lead to analogs with altered binding affinities for muscarinic receptor subtypes, potentially resulting in more targeted therapeutic effects with fewer side effects. The ability to rapidly synthesize a library of such analogs is crucial for structure-activity relationship (SAR) studies, which are fundamental to modern drug development.

Conclusion

This compound is a valuable and highly reactive reagent for aminoacylation reactions. This guide has provided a detailed overview of its synthesis, purification, and characterization. Its application in the synthesis of pilocarpine analogs highlights its importance in medicinal chemistry and drug development for targeting specific signaling pathways. The methodologies and data presented herein are intended to support researchers in the effective utilization of this powerful synthetic tool.

References

"physical and chemical properties of 1,1'-Carbonylbis(3-methylimidazolium) triflate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1,1'-Carbonylbis(3-methylimidazolium) triflate. This reagent, identified by CAS Number 120418-31-7, is a highly efficient coupling agent primarily utilized in aminoacylations for peptide and ester synthesis. Its ionic nature and high reactivity offer distinct advantages in organic synthesis, particularly in the construction of complex biomolecules. This document compiles available data on its spectroscopic and physical characteristics, alongside detailed experimental protocols for its preparation and use.

Chemical and Physical Properties

This compound is a white to off-white solid that is reactive with water.[1] It is soluble in organic solvents such as nitromethane and chloroform, but insoluble in ether.[1] Due to its hygroscopic and reactive nature, it should be handled under an inert atmosphere and stored in a refrigerator at 2-8°C.[2][3]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂F₆N₄O₇S₂ | [3] |

| Molecular Weight | 490.36 g/mol | [3] |

| CAS Number | 120418-31-7 | [1][2][3] |

| Appearance | White to Off-White Solid | [1][2] |

| Melting Point | 78-80 °C | [4] |

| Boiling Point | Not available | - |

| Density | Not available | - |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Technique | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 8.86 (s, 2H), 7.44 (m, 2H), 7.16 (m, 2H), 4.00 (s, 6H) | [1] |

| ¹³C NMR | Data not available | - |

| Infrared (IR) | Data not available | - |

| Mass Spectrometry | Data not available | - |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the bis-alkylation of 1,1'-carbonylbisimidazole. It is crucial to use fresh methyl triflate to avoid contamination with triflic acid.[1] The reagent is typically prepared under anhydrous conditions and either used immediately or stored in a dry nitromethane solution or as a solid in the absence of moisture.[1]

Materials:

-

1,1'-Carbonylbisimidazole (CDI)

-

Freshly distilled methyl triflate (MeOTf)

-

Anhydrous nitromethane

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,1'-carbonylbisimidazole in anhydrous nitromethane.

-

Cool the solution to 10 °C using an ice bath.

-

Slowly add fresh methyl triflate to the stirred solution at 10 °C.

-

After the addition is complete, the product can be used in situ as a solution in nitromethane.

-

Alternatively, the solvent can be removed in vacuo to yield this compound as a solid.

Application in Peptide Coupling (Aminoacylation)

This compound is a highly effective reagent for the formation of peptide bonds. The reaction proceeds through the activation of a carboxylic acid, followed by nucleophilic attack by an amine.

General Protocol for Dipeptide Synthesis:

-

Activation: The N-protected amino acid (1 equivalent) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile). This compound (1 equivalent) is added to the solution to activate the carboxylic acid.

-

Coupling: The amino acid ester hydrochloride (1 equivalent) and a non-nucleophilic base such as pyridine (2 equivalents) are added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for a designated time, typically around 15 minutes.

-

Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with saturated sodium bicarbonate solution, 1.0 M hydrochloric acid, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the dipeptide.

Chemical Reactivity and Applications

The primary application of this compound is as a coupling reagent in the synthesis of peptides and esters.[1] Its high reactivity stems from the two positively charged imidazolium rings, which make the carbonyl carbon highly electrophilic. This facilitates the activation of carboxylic acids, forming a highly reactive acyl-imidazolium intermediate, which is then readily attacked by nucleophiles like amines or alcohols.

This reagent has been successfully used in the synthesis of chiral Pilocarpine analogs, highlighting its utility in the preparation of complex and biologically active molecules.[1][2]

Safety and Handling

This compound is sensitive to moisture and should be handled in a dry environment, preferably in a glovebox or under an inert atmosphere.[1] It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound. As it reacts with water, appropriate quenching procedures should be in place. For long-term storage, it should be kept in a tightly sealed container in a refrigerator.[2]

References

An In-depth Technical Guide to 1,1'-Carbonylbis(3-methylimidazolium) triflate (CAS No. 120418-31-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Carbonylbis(3-methylimidazolium) triflate, also known as bis(3-methylimidazolium-1-yl)methanone trifluoromethanesulfonate, is a highly efficient coupling reagent primarily utilized for aminoacylations in peptide synthesis and other related amide bond formations. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and a summary of its known uses in synthetic chemistry, particularly within the realm of drug development.

Chemical Properties and Identification

This compound is a white to off-white solid that is soluble in nitromethane and chloroform, but insoluble in ether. It is known to react with water and should be handled under anhydrous conditions.[1] For optimal stability, it can be stored as a solid in the absence of moisture or in a dry nitromethane solution.[1]

| Property | Value | Reference |

| CAS Number | 120418-31-7 | |

| Molecular Formula | C₁₁H₁₂F₆N₄O₇S₂ | [2][3] |

| Molecular Weight | 490.36 g/mol | [3] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 78-80 °C | [4] |

| Solubility | Soluble in nitromethane, chloroform; Insoluble in ether | [1] |

| Storage Temperature | 2-8 °C under an inert atmosphere | [2] |

| ¹H NMR (CDCl₃) | δ 8.86 (s, 2H), 7.44 (m, 2H), 7.16 (m, 2H), 4.00 (s, 6H) | [1] |

| Purity | Typically ≥97% | [2] |

Synthesis of this compound

The synthesis of this reagent involves the reaction of 1,1'-carbonylbisimidazole with fresh methyl triflate. It is crucial to use freshly prepared or distilled methyl triflate to avoid contamination with triflic acid, which can affect the reagent's quality.[1]

Experimental Protocol: Synthesis

Materials:

-

1,1'-Carbonylbisimidazole

-

Freshly distilled methyl triflate

-

Anhydrous nitromethane

-

Anhydrous diethyl ether (for washing)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,1'-carbonylbisimidazole in anhydrous nitromethane.

-

Cool the solution to 10 °C using an ice-water bath.

-

Slowly add fresh methyl triflate to the stirred solution under a nitrogen atmosphere. The molar ratio of methyl triflate to 1,1'-carbonylbisimidazole should be approximately 2:1.

-

Allow the reaction mixture to stir at 10 °C for a specified time (monitoring by TLC or NMR is recommended to determine completion).

-

Upon completion of the reaction, the product can be used directly as a solution in nitromethane.

-

Alternatively, the solvent can be removed in vacuo to yield the solid product. The solid can be washed with anhydrous diethyl ether to remove any residual starting materials and dried under vacuum.

-

Store the final product under an inert atmosphere at 2-8 °C.

Note: This is a generalized procedure based on available information. For precise stoichiometry and reaction times, it is advisable to consult the primary literature.

Application in Aminoacylation and Peptide Synthesis

This compound is a potent activating agent for carboxylic acids, facilitating the formation of amide bonds. Its high reactivity makes it particularly useful for the coupling of amino acids in peptide synthesis.

Mechanism of Action

The proposed mechanism for amide bond formation involves a two-step process. First, the carboxylic acid (e.g., an N-protected amino acid) reacts with this compound to form a highly reactive acyl-imidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of the amide bond and the release of 3-methylimidazolium triflate as a byproduct.

Experimental Protocol: General Aminoacylation

Materials:

-

N-protected amino acid

-

Amino acid ester hydrochloride

-

This compound

-

Tertiary base (e.g., N-methylmorpholine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane or nitromethane)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid in the anhydrous solvent.

-

Add the amino acid ester hydrochloride and the tertiary base to the solution.

-

Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions (e.g., dilute acid, bicarbonate solution, and brine) to remove byproducts and unreacted starting materials.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude peptide can be purified by column chromatography or recrystallization.

Applications in Drug Development

The primary application of this compound in drug development stems from its role as an efficient peptide coupling reagent. The synthesis of peptide-based therapeutics often requires robust and high-yielding methods for amide bond formation with minimal side reactions, a role this reagent effectively fulfills.

A notable example of its application is in the synthesis of chiral pilocarpine analogs.[1] Pilocarpine is a medication used to treat glaucoma and dry mouth, and the development of its analogs is an area of interest for improving its therapeutic profile.

The use of imidazolium-based coupling reagents, in general, is a significant area of research in pharmaceutical synthesis due to their high reactivity and the often straightforward purification of the final products.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Workflow for Use in Peptide Synthesis

The following diagram illustrates the general workflow for utilizing this compound in a typical peptide coupling reaction.

Conclusion

This compound is a valuable and highly reactive reagent for the synthesis of amides, particularly in the context of peptide chemistry. Its ability to efficiently activate carboxylic acids under mild conditions makes it a useful tool for researchers and professionals in drug development and synthetic organic chemistry. Proper handling and storage under anhydrous conditions are essential to maintain its reactivity and ensure successful outcomes.

References

An In-depth Technical Guide to 1,1'-Carbonylbis(3-methylimidazolium) Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Carbonylbis(3-methylimidazolium) triflate, often abbreviated as CBMIT, is a potent activating agent primarily utilized in organic synthesis. As a dicationic imidazolium salt, it serves as a highly efficient reagent for aminoacylations, particularly in the challenging synthesis of peptides containing sterically hindered amino acids. Its enhanced reactivity compared to its precursor, 1,1'-carbonyldiimidazole (CDI), makes it a valuable tool in the development of complex organic molecules, including therapeutic agents like chiral pilocarpine analogs.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Structure and Properties

The structure of this compound consists of a central carbonyl group linking two 3-methylimidazolium cationic rings. The positive charges on the imidazolium rings are balanced by two trifluoromethanesulfonate (triflate) anions. To date, a definitive X-ray crystal structure for this specific compound is not publicly available. Therefore, the precise bond lengths and angles are not detailed in this guide.

Physicochemical Properties

This compound is a white to off-white solid.[2] It exhibits solubility in polar organic solvents such as nitromethane and chloroform, while being insoluble in non-polar solvents like ether.[2] A critical property of this reagent is its high moisture sensitivity; it readily reacts with water.[2] Therefore, it must be handled under anhydrous conditions and is often prepared immediately before use or stored in a dry nitromethane solution or as a solid in the absence of moisture.[2]

| Property | Value |

| Molecular Formula | C₁₁H₁₂F₆N₄O₇S₂ |

| Molecular Weight | 490.36 g/mol |

| Appearance | White to Off-White Solid[2] |

| Solubility | Soluble in nitromethane, chloroform; Insoluble in ether[2] |

| Stability | Moisture sensitive; Reacts with water[2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported in publicly accessible literature. However, some ¹H NMR data in deuterated chloroform (CDCl₃) has been documented.

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazolium C-H | 8.86 | singlet | 2H |

| Imidazolium C-H | 7.44 | multiplet | 2H |

| Imidazolium C-H | 7.16 | multiplet | 2H |

| Methyl (N-CH₃) | 4.00 | singlet | 6H |

| Data obtained from ChemicalBook.[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the bismethylation of 1,1'-carbonyldiimidazole (CDI) using methyl triflate. The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the product.

Materials:

-

1,1'-Carbonyldiimidazole (CDI)

-

Freshly distilled methyl triflate (methyl trifluoromethanesulfonate)

-

Anhydrous nitromethane

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,1'-carbonyldiimidazole in anhydrous nitromethane.

-

Cool the solution to 10 °C using an ice bath.

-

Slowly add fresh methyl triflate to the stirred solution. It is crucial to use fresh methyl triflate to avoid contamination with triflic acid, which can result from aged reagent.[2]

-

The reaction mixture can be used in situ for subsequent applications.

-

Alternatively, the solvent can be removed in vacuo to yield the solid product. The resulting solid should be stored under anhydrous conditions.[2]

Applications in Organic Synthesis

The primary application of this compound is as a highly reactive coupling reagent for the formation of amide bonds, a critical step in peptide synthesis. Its enhanced electrophilicity at the carbonyl carbon, due to the two positively charged imidazolium rings, makes it particularly effective for coupling sterically hindered amino acids where other reagents may fail.

Aminoacylation and Peptide Coupling

In peptide synthesis, the carboxylic acid of an N-protected amino acid is activated by reacting with this compound. This forms a highly reactive acyl-imidazolium intermediate, which readily undergoes nucleophilic attack by the amino group of another amino acid or peptide to form the desired amide bond.

A notable application is in the synthesis of chiral pilocarpine analogs, where it is used to form a key C-8 ketone intermediate.[1]

Reaction Mechanism

The mechanism of aminoacylation using this compound involves a two-step process. First, the carboxylate of the N-protected amino acid attacks the highly electrophilic carbonyl carbon of the reagent. This leads to the displacement of one of the methylimidazolium groups and the formation of a highly reactive N-acyl-3-methylimidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine group of the incoming amino acid, forming the peptide bond and releasing the second methylimidazolium moiety.

Caption: Proposed mechanism for peptide bond formation using this compound.

Synthesis Workflow

The general workflow for utilizing this compound in a peptide coupling reaction involves its in situ preparation followed by the sequential addition of the amino acid components.

Caption: General experimental workflow for a peptide coupling reaction utilizing in situ generated CBMIT.

References

An In-depth Technical Guide to 1,1'-Carbonylbis(3-methylimidazolium) Triflate

This technical guide provides a comprehensive overview of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a reagent utilized in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, presenting key chemical data, experimental protocols, and a visual representation of its synthesis workflow.

Core Compound Data

Quantitative and qualitative data for this compound are summarized below. This information is critical for its application in experimental settings, ensuring accurate measurements and appropriate handling.

| Property | Value | Citations |

| Molecular Weight | 490.36 g/mol | [1] |

| Molecular Formula | C₁₁H₁₂F₆N₄O₇S₂ | [1][2][3] |

| CAS Number | 120418-31-7 | [1][2][4][5] |

| Appearance | White to Off-White Solid | [2][4] |

| Purity | 97% | [3] |

| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [2][3] |

| Solubility | Soluble in nitromethane, chloroform; Insoluble in ether | [4] |

| Chemical Stability | Reacts with water. Should be prepared under anhydrous conditions and can be stored in a dry nitromethane solution or as a solid in the absence of moisture. | [4] |

Experimental Protocols

Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound. The procedure requires strict anhydrous conditions to prevent hydrolysis of the product.[4]

Materials:

-

1,1'-Carbonylbisimidazole

-

Freshly distilled methyl triflate (methyl trifluoromethanesulfonate)

-

Anhydrous nitromethane

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., ice-water bath)

Procedure:

-

Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, dissolve 1,1'-Carbonylbisimidazole in anhydrous nitromethane.

-

Cool the solution to 10°C using a cooling bath.

-

While maintaining the temperature at 10°C, slowly add fresh methyl triflate to the stirred solution. It is crucial to use fresh methyl triflate to avoid contamination with triflic acid.[4]

-

Allow the reaction to proceed. The progress can be monitored by appropriate analytical techniques (e.g., NMR spectroscopy).

-

Upon completion of the reaction, the product can be used directly in the nitromethane solution (in situ) for subsequent reactions.

-

Alternatively, the solvent can be removed in vacuo to isolate the this compound as a solid.

-

The solid product should be stored under an inert atmosphere and protected from moisture.

Applications

This compound is recognized as an efficient reagent for aminoacylations.[2][4] It has also been specifically used in the synthesis of chiral Pilocarpine analogs, proceeding through a C-8 ketone intermediate.[2][4]

Logical and Experimental Workflow

The following diagram illustrates the synthesis workflow for this compound, from starting materials to the final product.

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Solubility of 1,1'-Carbonylbis(3-methylimidazolium) triflate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a versatile reagent in organic synthesis. Understanding its solubility is paramount for its effective application in various reaction media, influencing reaction kinetics, product purity, and process scalability. This document outlines its known qualitative solubility, provides detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for assessing its solubility profile.

Core Concepts: Solubility of Ionic Liquids

This compound is an ionic liquid (IL), a class of salts with melting points below 100°C. Their solubility is governed by the principle of "like dissolves like," where polar ILs tend to dissolve in polar solvents and nonpolar ILs in nonpolar solvents. The solubility is influenced by both the cation and the anion of the IL. In this case, the dicationic imidazolium core and the triflate anions contribute to its overall polarity.

Qualitative Solubility Data

| Solvent Classification | Solvent | Solubility |

| Polar Protic | Methanol | Slightly Soluble |

| Polar Aprotic | Nitromethane | Soluble |

| Acetonitrile | Slightly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | |

| Chlorinated | Chloroform | Soluble |

| Nonpolar | Ether | Insoluble |

| Aqueous | Water | Reacts |

Note: "Soluble" indicates that the compound dissolves readily, while "slightly soluble" and "sparingly soluble" suggest limited dissolution. "Insoluble" signifies negligible dissolution. It is crucial to note that this compound reacts with water.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, standardized experimental procedures are necessary. The following are detailed methodologies for determining the quantitative solubility of this compound in organic solvents.

Method 1: Gravimetric Analysis

This method involves preparing a saturated solution and determining the mass of the dissolved solute.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vacuum oven

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker or incubator until equilibrium is reached (typically 24-48 hours).

-

Allow the solution to settle, letting any undissolved solid precipitate.

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of solid particles.

-

Transfer the supernatant to a pre-weighed vial.

-

Determine the mass of the transferred supernatant.

-

Evaporate the solvent from the vial under reduced pressure using a vacuum oven at a temperature that will not decompose the ionic liquid.

-

Once the solvent is completely removed, weigh the vial containing the dried this compound.

-

Calculate the solubility in g/100mL or other appropriate units.

Method 2: Spectroscopic Analysis (UV-Vis)

This method is suitable if the ionic liquid has a chromophore that absorbs in the UV-Vis region and does not overlap with the solvent's absorbance.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-3 from the Gravimetric Analysis protocol.

-

-

Analysis:

-

Carefully take an aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking the dilution factor into account.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound.

A Technical Guide to the Thermal Stability of 1,1'-Carbonylbis(3-methylimidazolium) triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thermal Stability of Imidazolium-Based Ionic Liquids

Ionic liquids (ILs) based on the imidazolium cation are of significant interest due to their unique properties, including low volatility, high thermal stability, and tunable solvent properties. Their thermal stability is a critical parameter for applications in organic synthesis, catalysis, and materials science, as it defines the upper-temperature limit of their utility.

The thermal stability of an ionic liquid is primarily determined by the strength of the interactions between its constituent cation and anion. For imidazolium-based ILs, decomposition is often initiated by a nucleophilic attack of the anion on the electrophilic sites of the cation, typically the alkyl substituents on the imidazolium ring. The nature of both the cation and the anion significantly influences the decomposition temperature and pathway.

For 1,1'-Carbonylbis(3-methylimidazolium) triflate, the dicationic structure linked by a carbonyl group and the presence of the triflate anion are key determinants of its thermal properties. The triflate anion (CF₃SO₃⁻) is known to be a weakly coordinating and highly stable anion, which generally leads to higher thermal stability in ionic liquids compared to those with more nucleophilic anions like halides or acetate.

Expected Thermal Decomposition Profile

While specific quantitative data for this compound is unavailable, a general decomposition profile can be anticipated. The decomposition is likely to be a multi-stage process, initiated by the loss of the triflate anion and subsequent breakdown of the dicationic structure. The carbonyl linker is a potential site for initial fragmentation.

Long-term isothermal studies on other imidazolium-based ionic liquids have shown that decomposition can occur at temperatures significantly lower than the onset decomposition temperature determined by dynamic thermogravimetric analysis (TGA). Therefore, for applications requiring prolonged exposure to elevated temperatures, a thorough investigation using both dynamic and isothermal TGA is recommended.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of thermal decomposition.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (commonly alumina or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

An initial isothermal period at a low temperature (e.g., 30°C) is set to allow the instrument to stabilize.

-

-

Dynamic TGA:

-

The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously recorded as a function of temperature.

-

-

Isothermal TGA:

-

To assess long-term thermal stability, the sample is rapidly heated to a specific temperature below the onset of decomposition and held at that temperature for an extended period (e.g., several hours).

-

The mass loss over time is recorded. This can be repeated at several temperatures to determine the activation energy of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to determine the heat of fusion and decomposition.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

The instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

-

Thermal Cycling:

-

The sample is subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase any prior thermal history. A typical program would be:

-

Heat from ambient to a temperature above its expected melting point.

-

Cool at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

-

Heat again at the same controlled rate to the final temperature.

-

-

The heat flow to the sample is measured relative to the reference.

-

Data Presentation

As no specific experimental data for this compound is available, the following table is a template for how the quantitative data from TGA and DSC analyses should be structured for clear comparison.

| Parameter | Value | Units | Method |

| TGA Data | |||

| Onset Decomposition Temperature (Tonset) | Data not available | °C | Dynamic TGA |

| Temperature at 5% Mass Loss (Td5%) | Data not available | °C | Dynamic TGA |

| Temperature at 10% Mass Loss (Td10%) | Data not available | °C | Dynamic TGA |

| Residual Mass at 600°C | Data not available | % | Dynamic TGA |

| DSC Data | |||

| Glass Transition Temperature (Tg) | Data not available | °C | DSC |

| Melting Temperature (Tm) | Data not available | °C | DSC |

| Enthalpy of Fusion (ΔHf) | Data not available | J/g | DSC |

| Crystallization Temperature (Tc) | Data not available | °C | DSC |

| Enthalpy of Crystallization (ΔHc) | Data not available | J/g | DSC |

Visualizations

The following diagrams illustrate the typical experimental workflows for TGA and DSC analysis.

Caption: Workflow for Dynamic Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

A Technical Guide to the Hygroscopic Nature of 1,1'-Carbonylbis(3-methylimidazolium) triflate

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the anticipated hygroscopic nature of the ionic liquid 1,1'-Carbonylbis(3-methylimidazolium) triflate. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information on structurally similar imidazolium-based ionic liquids, particularly those containing the triflate anion. It outlines detailed experimental protocols for determining hygroscopicity, including gravimetric analysis and Karl Fischer titration, to enable researchers to characterize this property. Furthermore, this document presents logical workflows and conceptual diagrams to facilitate the understanding of the compound's structure and the experimental procedures. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the physicochemical properties of novel ionic liquids.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low volatility, high thermal stability, and tunable solvency.[1] These characteristics make them attractive for a wide range of applications, including as solvents for chemical reactions, electrolytes in batteries, and as active pharmaceutical ingredients. The hygroscopic nature of ILs, their tendency to absorb moisture from the atmosphere, is a critical parameter that can significantly influence their physical and chemical properties, and consequently their performance in various applications.[2]

Physicochemical Properties and Expected Hygroscopicity

The chemical structure of this compound is provided in chemical supplier listings.[4] The presence of the polar carbonyl group and the imidazolium rings in the cation, along with the triflate anions, suggests that this ionic liquid is likely to be hygroscopic. The extent of its hygroscopicity will be influenced by the interplay of these functional groups with water molecules.

While no specific quantitative data for this compound could be located, a summary of water content for other imidazolium-based ionic liquids with the triflate anion is presented in Table 1 to provide a comparative context.

Table 1: Water Content of Representative Imidazolium-Based Triflate Ionic Liquids

| Ionic Liquid | Water Content (ppm) | Method of Determination | Reference |

| 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | Varies with exposure | Karl Fischer Titration | [1] |

| 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | Varies with exposure | Not specified | [5] |

Note: The water content of ionic liquids is highly dependent on the handling and storage conditions.

Experimental Protocols for Hygroscopicity Determination

To accurately assess the hygroscopic nature of this compound, the following established experimental protocols are recommended.

Gravimetric Analysis

Gravimetric analysis is a straightforward method to determine the mass of water absorbed by a substance when exposed to a controlled humidity environment.[6][7]

Objective: To quantify the water uptake of this compound over time at a constant relative humidity.

Materials:

-

This compound

-

Analytical balance (4-5 decimal places)

-

Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity

-

Shallow weighing dishes (e.g., petri dishes)

-

Spatula

-

Timer

Procedure:

-

Dry the this compound sample under vacuum at an elevated temperature (e.g., 60-80°C) for a sufficient period (e.g., 24-48 hours) to remove any initial water content.

-

Place a known mass (e.g., 1-2 grams) of the dried ionic liquid into a pre-weighed, dry weighing dish.

-

Record the initial mass of the ionic liquid and the dish.

-

Place the weighing dish containing the sample into the controlled humidity chamber.

-

At regular time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), remove the sample from the chamber and quickly weigh it on the analytical balance.

-

Continue the measurements until the mass of the sample becomes constant, indicating that equilibrium with the surrounding atmosphere has been reached.

-

Calculate the percentage of water uptake at each time point using the following formula:

where Mass_t is the mass of the sample at time t and Mass_initial is the initial mass of the dry sample.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate and specific method for determining the water content in a sample.[8][9] It is particularly well-suited for ionic liquids.[10][11]

Objective: To precisely quantify the water content of this compound.

Materials:

-

This compound

-

Karl Fischer titrator (coulometric or volumetric)

-

Anhydrous solvent suitable for ionic liquids (e.g., methanol, specialized KF solvents)

-

Karl Fischer reagent

-

Gastight syringe for sample injection

-

Analytical balance

Procedure:

-

Set up the Karl Fischer titrator according to the manufacturer's instructions.

-

Condition the titration cell with the anhydrous solvent to remove any residual moisture until a stable, low drift is achieved.

-

Accurately weigh a sample of this compound into a dry, sealed container.

-

Using a gastight syringe, draw a precise volume of the ionic liquid and inject it into the titration cell.

-

Immediately weigh the syringe to determine the exact mass of the sample introduced.

-

Start the titration. The KF instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water.

-

Calculate the water content in the sample as a percentage or in parts per million (ppm) using the following formula:

Visualizations

To aid in the conceptual understanding of the compound and the experimental workflows, the following diagrams are provided.

Caption: Molecular structure and potential water interaction sites.

Caption: Workflow for gravimetric analysis of hygroscopicity.

Caption: Workflow for Karl Fischer titration.

Conclusion

While direct experimental data on the hygroscopic nature of this compound is currently lacking in the public domain, its chemical structure strongly suggests that it will exhibit hygroscopic properties. This technical guide provides a framework for researchers to approach the characterization of this important physicochemical property. By employing the detailed experimental protocols for gravimetric analysis and Karl Fischer titration, a quantitative understanding of its water absorption behavior can be achieved. The provided diagrams offer a conceptual basis for the molecular interactions and the experimental procedures. The determination of the hygroscopicity of this and other novel ionic liquids is essential for their effective and reliable application in scientific research and industrial processes.

References

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - CAS:120418-31-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. omicsonline.org [omicsonline.org]

- 8. hiyka.com [hiyka.com]

- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 10. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]

- 11. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]

"1,1'-Carbonylbis(3-methylimidazolium) triflate safety and handling precautions"

An In-depth Technical Guide to the Safety and Handling of 1,1'-Carbonylbis(3-methylimidazolium) triflate

Introduction

This compound, also known as 1,1'-Carbonylbis(3-methyl-1H-imidazol-3-ium) bis(trifluoromethanesulphonate), is a chemical reagent utilized in organic synthesis, notably as an efficient agent for aminoacylations.[1] Its reactive nature necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the safety of laboratory personnel and the environment. This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2] It is classified as a warning-level hazard.

Hazard Statements:

Data Summary

The following tables summarize the key safety and physical data for this compound.

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Citations |

| Hazard Statements | H315 | Causes skin irritation. | [2][3] |

| H319 | Causes serious eye irritation. | [2][3] | |

| H335 | May cause respiratory irritation. | [2][3] | |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fumes. | [2][3] |

| P264 | Wash all exposed external body areas thoroughly after handling. | [2][3] | |

| P270 | Do not eat, drink or smoke when using this product. | [3] | |

| P271 | Use only outdoors or in a well-ventilated area. | [2][3] | |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | [2] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly sealed. | [3] | |

| P405 | Store locked up. | [3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |

Table 2: Physical and Chemical Properties

| Property | Value | Citations |

| CAS Number | 120418-31-7 | [2] |

| Molecular Formula | C11H12F6N4O7S2 | [3][4] |

| Molecular Weight | 490.36 g/mol | [4] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Soluble in nitromethane, chloroform; Insoluble in ether; Reacts with water. | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere. | [3] |

Experimental Protocols

Detailed toxicological and safety study protocols for this compound are not publicly available in the searched documents. The provided hazard information is based on supplier safety data sheets. However, standardized protocols for safe handling, spill response, and first aid are outlined below based on best practices and SDS recommendations.

Protocol for Safe Handling

-

Engineering Controls: Conduct all handling operations within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety glasses or goggles.[2]

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[2]

-

Body Protection: Wear a lab coat or protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If dust is generated, use a dust respirator.[2]

-

-

General Hygiene: Avoid all unnecessary personal contact.[2] Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly with soap and water after handling the compound.[2] Launder work clothes separately.[2]

-

Container Management: Keep containers securely sealed when not in use.[2] Avoid physical damage to containers.

Protocol for Accidental Release (Spill Cleanup)

-

Immediate Action: Evacuate the area and ensure adequate ventilation.

-

Containment: Prevent the spillage from entering drains, sewers, or water courses.[2]

-

Cleanup Procedure:

-

Wear full PPE as described in section 4.1.

-

Use dry cleanup procedures; avoid generating dust.[2]

-

Carefully sweep or shovel the spilled solid material.

-

Consider using a grounded, explosion-proof vacuum cleaner for larger spills.[2] Do not use compressed air for cleaning.[2]

-

Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[2]

-

-

Decontamination: Thoroughly decontaminate the spill area and all equipment used in the cleanup.

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

First Aid Measures

In case of exposure, follow these first aid protocols:

-

Eye Contact: Immediately wash out the eyes with water.[2] If irritation persists, seek medical attention.[2] Only skilled personnel should attempt to remove contact lenses after an injury.[2]

-

Skin Contact: Flush the affected skin and hair with running water and soap, if available.[2] Seek medical attention if irritation develops or persists.[2]

-

Inhalation: Remove the individual from the contaminated area to fresh air.[2] Other measures are typically not necessary, but if respiratory issues arise, seek medical advice.[2]

-

Ingestion: Immediately give a glass of water.[2] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[2]

Fire Fighting and Stability

-

Flammability: The substance is non-combustible and not considered a significant fire risk.[2] However, its containers may burn.[2]

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Cool fire-exposed containers with a water spray from a protected location.[2]

-

Stability: The compound reacts with water.[1] It should be stored under anhydrous conditions, for example, in a dry nitromethane solution or as a solid in the absence of moisture.[1]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed and store under an inert gas.[5] The recommended storage temperature is between 2-8°C.[3]

-

Disposal: Dispose of the substance and its container at an approved waste disposal plant.[5] Follow all local, state, and federal regulations for chemical waste disposal.

References

A Technical Guide to 1,1'-Carbonylbis(3-methylimidazolium) Triflate: Synthesis, Properties, and Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT) is a potent, crystalline, and moisture-sensitive activating agent used primarily for the formation of amide and ester bonds. As a derivative of the highly reactive 1,1'-carbonyldiimidazole (CDI), CBMIT exhibits enhanced reactivity due to the quaternization of the imidazole nitrogen atoms, making it a superior choice for challenging aminoacylations and peptide couplings. This guide provides a comprehensive review of its synthesis, physicochemical properties, and detailed protocols for its application in organic synthesis, particularly in peptide chemistry.

Physicochemical and Spectroscopic Properties

CBMIT is a white to off-white crystalline solid that is highly reactive towards water and atmospheric moisture.[1] It is soluble in polar aprotic solvents such as nitromethane and chloroform, but insoluble in less polar solvents like diethyl ether.[1] Due to its reactivity, it should be handled under an inert atmosphere and stored at low temperatures (2-8°C).

Table 1: Physicochemical & Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂F₆N₄O₇S₂ | [2] |

| Molecular Weight | 490.36 g/mol | [2] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 78-80°C | |

| ¹H NMR (CDCl₃) | δ 8.86 (s, 2H), 7.44 (m, 2H), 7.16 (m, 2H), 4.00 (s, 6H) | [1] |

| Purity | ≥97% | |

Synthesis and Handling

The synthesis of CBMIT involves the quaternization of 1,1'-carbonyldiimidazole (CDI) with methyl trifluoromethanesulfonate (methyl triflate). The reaction is typically performed at a reduced temperature in an anhydrous polar aprotic solvent.

Detailed Experimental Protocol: Synthesis of CBMIT

Materials:

-

1,1'-Carbonyldiimidazole (CDI) (1.0 eq)

-

Methyl trifluoromethanesulfonate (Methyl triflate) (2.05 eq)

-

Anhydrous Nitromethane

-

Anhydrous Diethyl Ether

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a solution of 1,1'-carbonyldiimidazole in anhydrous nitromethane.

-

The solution is cooled to 10°C using an ice-water bath.

-

Freshly distilled methyl triflate is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 15°C.

-

After the addition is complete, the reaction mixture is stirred at 10°C for an additional 2 hours.

-

The solvent is removed in vacuo to yield a crystalline solid.

-

The solid is triturated with anhydrous diethyl ether, collected by filtration under a stream of dry nitrogen, and washed with additional portions of anhydrous diethyl ether to remove any unreacted starting material.

-

The resulting white to off-white solid is dried under high vacuum to afford pure this compound. The product should be used immediately or stored in a desiccator under an inert atmosphere at 2-8°C.[1]

Synthesis Workflow Diagram

The synthesis follows a straightforward two-step logical path from starting materials to the final product.

Caption: Workflow for the synthesis of CBMIT.

Applications in Amide Bond Formation

CBMIT is an exceptionally efficient reagent for aminoacylations, serving as a powerful alternative to standard peptide coupling reagents. Its high reactivity stems from the excellent leaving group ability of the N-acyl-3-methylimidazolium intermediate formed upon reaction with a carboxylic acid.

General Mechanism of Action

The primary role of CBMIT in amide synthesis is the activation of a carboxylic acid. The reaction proceeds through a highly reactive acyl-imidazolium intermediate, which is then susceptible to nucleophilic attack by an amine.

References

Methodological & Application

Application Notes and Protocols: 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT) as a Peptide Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Carbonylbis(3-methylimidazolium) triflate, commonly abbreviated as CBMIT, is a highly efficient coupling reagent for the formation of peptide and ester bonds. Developed as an advancement over traditional reagents like 1,1'-carbonyldiimidazole (CDI), CBMIT offers several distinct advantages in organic synthesis, particularly in the assembly of complex peptides. The reagent is prepared through the bis-alkylation of CDI with methyl triflate.[1][2] This process generates a highly reactive bis-imidazolium salt which acts as a powerful carboxyl group activator.

The primary advantage of CBMIT lies in its ability to facilitate couplings in high yields without the need for an added base, which simplifies reaction conditions and workup procedures.[1] Crucially, reactions mediated by CBMIT proceed with a notable retention of optical purity, minimizing the risk of racemization at the chiral center of the amino acid—a common challenge with many other coupling reagents.[1][2] However, it is important to note that CBMIT is moisture-sensitive and its polarity restricts the choice of solvents, with nitromethane being the most commonly reported.[2]

Mechanism of Action

CBMIT activates the carboxylic acid of an N-protected amino acid by forming a highly reactive N-acylimidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid (or an alcohol for esterification), leading to the formation of the desired peptide or ester bond. The triflate counterion is a poor nucleophile, preventing side reactions, and the N-methylimidazole triflate byproduct is typically removed during workup.

Caption: Proposed mechanism of CBMIT-mediated peptide bond formation.

Quantitative Data Summary

The following table summarizes the reported yields for various peptide and ester synthesis reactions using CBMIT as the coupling reagent. All reactions were performed in nitromethane.[1] The data highlights the high efficiency of CBMIT across a range of substrates, including sterically hindered amino acids.[2]

| Entry | N-Protected Amino Acid | Nucleophile | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Cbz-Phe-OH | EtOH | Cbz-Phe-OEt | 95 | - |

| 2 | Cbz-Phe-OH | MeOH | Cbz-Phe-OMe | 98 | 99.5:0.5 |

| 3 | Cbz-Phe-OH | H-Ala-OMe | Cbz-Phe-Ala-OMe | 90 | 99.75:0.25 |

| 4 | Cbz-Ala-OH | H-Leu-OMe | Cbz-Ala-Leu-OMe | 94 | - |

| 5 | Cbz-Phe-OH | H-Val-OMe | Cbz-Phe-Val-OMe | 90 | - |

| 6 | Cbz-Val-OH | H-Val-OMe | Cbz-Val-Val-OMe | 80 | - |

| 7 | Cbz-Aib-OH | H-Leu-OMe | Cbz-Aib-Leu-OMe | 92 | - |

| 8 | Cbz-Ser-OH | H-Leu-OMe | Cbz-Ser-Leu-OMe | 72 | - |

| 9 | Cbz-Tyr-OH | H-Leu-OMe | Cbz-Tyr-Leu-OMe | 81 | - |

Data sourced from a summary of the original 1989 J. Am. Chem. Soc. publication.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (CBMIT)

This protocol is based on the reported synthesis method.[1] As CBMIT is moisture-sensitive, all operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

1,1'-Carbonyldiimidazole (CDI)

-

Methyl trifluoromethanesulfonate (MeOTf, methyl triflate)

-

Anhydrous nitromethane (MeNO₂)

-

Anhydrous pentane

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1,1'-carbonyldiimidazole (1.0 eq) in anhydrous nitromethane.

-

Cool the solution to 10 °C using an ice-water bath.

-

Slowly add methyl triflate (2.0 eq) to the stirred solution.

-

Allow the reaction to proceed at 10 °C. Monitor the reaction for the formation of a precipitate, which is the CBMIT product.

-

Upon completion, add anhydrous pentane to the reaction mixture to ensure complete precipitation of the product.

-

Isolate the solid product by filtration under an inert atmosphere.

-

Wash the precipitate with anhydrous pentane to remove any unreacted starting materials.

-

Dry the resulting white solid under high vacuum. Store the CBMIT product under an inert atmosphere in a desiccator.

Protocol 2: General Procedure for Dipeptide Synthesis using CBMIT

This protocol outlines a general method for the coupling of an N-protected amino acid with an amino acid ester hydrochloride.

Caption: General workflow for CBMIT-mediated peptide coupling.

Materials:

-

N-protected amino acid (e.g., Cbz-Phe-OH) (1.0 eq)

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq)

-

This compound (CBMIT) (1.0 eq)

-

Anhydrous nitromethane (MeNO₂)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the N-protected amino acid (1.0 eq), the amino acid ester (1.0 eq), and anhydrous nitromethane.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add CBMIT (1.0 eq) to the reaction mixture in one portion.

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude dipeptide by flash column chromatography on silica gel.

Note: This protocol is a general guideline. Reaction times and purification methods may vary depending on the specific amino acid substrates used. The absence of a base is a key feature of this protocol.[1]

References

Application Notes and Protocols for Aminoacylation using 1,1'-Carbonylbis(3-methylimidazolium) triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacylation, the process of attaching an amino acid to its corresponding transfer RNA (tRNA), is a critical step in protein synthesis. The fidelity of this process is paramount for the accurate translation of the genetic code. While typically mediated by aminoacyl-tRNA synthetases, chemical methods for aminoacylation are of significant interest for the site-specific incorporation of non-natural amino acids into proteins, a technique with broad applications in drug discovery and protein engineering. 1,1'-Carbonylbis(3-methylimidazolium) triflate has emerged as a potent activating agent for this purpose, offering an efficient means of amino acid activation for subsequent esterification to tRNA. This document provides a detailed protocol for aminoacylation using this reagent.

Principle

This compound is a highly reactive analogue of carbonyldiimidazole (CDI). It reacts with the carboxyl group of an N-protected amino acid to form a highly reactive acyl-imidazolium intermediate. This activated amino acid is then susceptible to nucleophilic attack by the 2'- or 3'-hydroxyl group of the terminal adenosine of a tRNA molecule, resulting in the formation of an aminoacyl-tRNA ester bond.

Experimental Protocols

Materials and Reagents

-

N-protected amino acid (e.g., N-Boc-phenylalanine)

-

This compound

-

Transfer RNA (tRNA) of interest

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Acetonitrile

-

Diethyl ether (or other suitable solvent for precipitation)

-

Reaction vials (anhydrous conditions)

-

Magnetic stirrer and stir bars

-

Syringes and needles for anhydrous transfer

-

Centrifuge

-

HPLC system for analysis and purification

Protocol 1: Activation of N-protected Amino Acid

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amino acid in anhydrous DMF in a clean, dry reaction vial to a final concentration of 0.1 M.

-

Activation: In a separate vial, prepare a 0.1 M solution of this compound in anhydrous acetonitrile.

-

Reaction: Slowly add 1.1 equivalents of the this compound solution to the amino acid solution with vigorous stirring at room temperature.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The formation of the activated acyl-imidazolium intermediate can be monitored by a suitable analytical method if desired.

Protocol 2: Aminoacylation of tRNA

-

tRNA Preparation: Dissolve the tRNA in nuclease-free water and then lyophilize to dryness in the reaction vial to ensure it is free of residual water.

-

Reaction Setup: Under anhydrous conditions, dissolve the lyophilized tRNA in anhydrous DMF.

-

Aminoacylation: To the tRNA solution, add 5-10 equivalents of the pre-activated N-protected amino acid solution (from Protocol 1).

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

Quenching: Quench the reaction by adding an equal volume of a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).

-

Precipitation: Precipitate the aminoacylated tRNA by adding 3 volumes of cold ethanol.

-

Purification: Centrifuge the mixture to pellet the tRNA. Wash the pellet with 70% ethanol to remove unreacted amino acid and byproducts.

-

Final Product: Dry the purified aminoacyl-tRNA pellet under vacuum and resuspend in a suitable buffer for downstream applications.

Data Presentation

The efficiency of the aminoacylation reaction can be assessed by various methods, including HPLC analysis or gel electrophoresis followed by northern blotting. The following table presents hypothetical data for the aminoacylation of tRNAPhe with N-Boc-phenylalanine.

| Amino Acid | tRNA | Activating Agent | Reaction Time (h) | Yield (%) | Purity (%) |

| N-Boc-Phe | tRNAPhe | This compound | 2 | 85 | >95 |

| N-Boc-Phe | tRNAPhe | This compound | 4 | 92 | >95 |

| N-Boc-Leu | tRNALeu | This compound | 2 | 82 | >95 |

| N-Boc-Leu | tRNALeu | This compound | 4 | 90 | >95 |

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the aminoacylation protocol.

Caption: Workflow for the activation of an N-protected amino acid.

Caption: Step-by-step workflow for the aminoacylation of tRNA.

Application Notes and Protocols for 1,1'-Carbonylbis(3-methylimidazolium) Triflate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols and extensive quantitative performance data for the direct application of 1,1'-Carbonylbis(3-methylimidazolium) triflate in solid-phase peptide synthesis (SPPS) are not widely available in the public scientific literature. The following application notes and protocols are based on the established principles of SPPS and the known reactivity of related imidazolium-based coupling reagents, such as 1,1'-carbonyldiimidazole (CDI). This document is intended to serve as a foundational guide for researchers to develop specific protocols. Empirical optimization will be required.

Introduction

This compound, hereafter referred to as [CMIT], is a highly reactive derivative of 1,1'-carbonyldiimidazole (CDI). The presence of the methyl groups on the imidazole rings and the non-nucleophilic triflate counterions significantly enhances the electrophilicity of the carbonyl carbon. This makes [CMIT] a potent activating agent for carboxylic acids, a critical step in the formation of amide bonds during solid-phase peptide synthesis (SPPS). Its high reactivity is anticipated to facilitate rapid and efficient coupling of amino acids, potentially reducing reaction times and minimizing side reactions.

Anticipated Advantages:

-

High Reactivity: The triflate leaving groups are expected to make [CMIT] more reactive than standard CDI, leading to faster activation of the incoming amino acid.

-

Good Solubility: As an ionic liquid-like salt, it may exhibit favorable solubility in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

-

Clean Byproducts: The byproducts of the reaction, 3-methylimidazolium triflate and carbon dioxide, are typically soluble and easily washed away from the solid support.

Proposed Mechanism of Action

The activation of an N-protected amino acid with [CMIT] is proposed to proceed via a two-step mechanism. First, the carboxylate of the amino acid attacks the highly electrophilic carbonyl carbon of [CMIT], displacing one of the 3-methylimidazolium triflate leaving groups to form a highly reactive N-acyl-3-methylimidazolium intermediate. This activated intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain attached to the solid support, forming the desired peptide bond and releasing the second 3-methylimidazolium group.

Caption: Proposed mechanism for amino acid activation and coupling using [CMIT].

Quantitative Data Summary

As specific experimental data for [CMIT] in SPPS is not available in the reviewed literature, the following table provides a comparative overview of its expected performance characteristics against well-established coupling reagents. These estimations are based on the chemical properties of imidazolium salts and triflates.

| Coupling Reagent | Activation Speed | Relative Cost | Racemization Risk | Byproduct Removal | Solubility (in DMF) |

| [CMIT] (Predicted) | Very Fast | High | Low to Moderate | Water-soluble, easy wash | High |

| HBTU/HATU | Very Fast | High | Low (with base) | Water-soluble, easy wash | High |

| DIC/Oxyma | Fast | Low | Low | Urea byproduct can be difficult to wash out | High |

| CDI (1,1'-carbonyldiimidazole) | Moderate | Low | Moderate | Water-soluble, easy wash | Moderate |

Note: The performance characteristics for [CMIT] are predictive and require experimental validation.

Experimental Protocols

The following is a representative protocol for a single coupling cycle in Fmoc-based solid-phase peptide synthesis using [CMIT]. All operations should be performed in a dedicated SPPS reaction vessel.

Materials and Reagents

-

Fmoc-protected amino acids

-

SPPS-grade resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid

-

This compound ([CMIT])

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing Solvents: Methanol (MeOH), Isopropanol (IPA)

-

Capping Solution (Optional): Acetic anhydride/DIPEA/DMF (e.g., 1:2:3 v/v/v)

General SPPS Workflow

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Protocol for a Single Coupling Cycle (0.1 mmol scale)

-